(2-Vinylphenyl)methanol
Overview
Description
(2-Vinylphenyl)methanol is a chemical compound that is related to styrene derivatives and is of interest in the field of polymer chemistry. It is a monomer that can be polymerized to form poly[(vinylphenyl)methanol], which has applications in the development of well-defined polymers with specific properties.
Synthesis Analysis
The synthesis of poly[(vinylphenyl)methanol] can be achieved through anionic living polymerization of styrene derivatives. In one study, hydroxy functions of the monomers were protected with tert-butyldimethylsilyl groups to facilitate the polymerization process. The polymerization was conducted using various anionic initiators in tetrahydrofuran (THF) at -78°C, resulting in polymers with predictable molecular weights and narrow molecular weight distributions .
Molecular Structure Analysis
The molecular structure of related compounds, such as biphenyl-2-methanol, has been studied and found to crystallize in a non-centrosymmetric monoclinic space group. The dihedral angles between the phenyl rings and between the methanol and phenyl groups vary among the molecules in the crystal structure, indicating flexibility in the bonding angles of these compounds .
Chemical Reactions Analysis
(2-Vinylphenyl)methanol and its derivatives can participate in various chemical reactions. For instance, cyclic α-alkoxyphosphonium salts synthesized from related compounds can undergo Wittig olefination with aldehydes to form benzylic vinyl ethers. These ethers can then be hydrolyzed to yield 1,2-disubstituted ethanones . Additionally, alkenediazonium salts derived from similar structures can undergo methanolysis, leading to rearranged products such as 9-methoxyphenanthrene .
Physical and Chemical Properties Analysis
The physical and chemical properties of (2-Vinylphenyl)methanol derivatives are influenced by their molecular structure and the nature of their functional groups. For example, the interaction between phenyl vinyl ether and methanol has been studied as a model system for understanding noncovalent interactions. The preference for hydrogen bonding over π-docking motifs has been observed, which is significant for understanding the solvation and reactivity of such compounds .
Scientific Research Applications
Catalytic Applications
Enantioselective Catalysis : (2-Vinylphenyl)methanol is relevant in the field of catalysis, particularly in enantioselective reactions. For instance, Lu et al. (2008) demonstrated the use of a chiral catalyst for the highly enantioselective vinylogous Michael addition reaction of vinyl malononitriles to α,β-unsaturated aldehydes, achieving products in an optically pure form after recrystallization Lu, Liu, Zhou, & Loh, 2008.
Surface Catalytic Performance : Kara and Erdem (2016) researched magnetic vinylphenyl boronic acid microparticles for catalytic esterification of methanol and propionic acid. They demonstrated the effectiveness of these microparticles as solid acid catalysts in this process Kara & Erdem, 2016.
Synthetic Chemistry
Stereochemical Synthesis : Horino, Luzung, and Toste (2006) conducted research on the gold(I)-catalyzed acetylenic sila-Cope rearrangement of acetylenic allylsilanes. They explored the use of methanol as a nucleophile, leading to cyclic vinylsilanes, a form of latent vinylsilanes, for stereoselective synthesis of trisubstituted olefins Horino, Luzung, & Toste, 2006.
Polymer and Material Synthesis : Changez et al. (2013) explored the formation of hollow flower micelles from a diblock copolymer, including poly(2-vinylpyridine)-block-poly(2-(4-vinylphenyl)pyridine), in a mixed solvent of methanol and water. This research is significant for the development of nanocatalysts and advanced materials Changez, Kang, Kim, & Lee, 2013.
Methanol-related Studies
- Investigation of Methanol Effects : Nguyen et al. (2019) studied the impact of methanol on lipid dynamics, specifically in the context of biological and synthetic membranes. Their research provides insights into how methanol affects lipid scrambling, which is crucial for understanding cell survival and protein reconstitution Nguyen, DiPasquale, Rickeard, Stanley, Kelley, & Marquardt, 2019.
Fuel Cell Applications
- Fuel Cell Research : Zhong et al. (2014) focused on the development of poly(vinyl alcohol)-based polymer electrolyte membranes for direct methanol fuel cell applications. Their research highlights the potential of these membranes in providing excellent methanol barrier properties and suitable proton conductivity Zhong, Cui, Gao, Liu, & Dou, 2014.
Safety and Hazards
“(2-Vinylphenyl)methanol” is considered a hazardous substance. It has been assigned the GHS07 pictogram, and its hazard statements include H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
Target of Action
Research suggests that oligo(p-phenylene vinylene) (opv), a compound with a similar structure, can target and sterilize intracellular bacteria such as porphyromonas gingivalis and methicillin-resistant staphylococcus aureus (mrsa) photodynamically .
Mode of Action
Opv, which shares structural similarities, has been shown to bind to cell membranes due to its chemical composition, which includes a conjugated backbone and ionic imidazole side chains . This binding allows OPV to specifically target bacteria without affecting healthy cells under dark conditions .
Biochemical Pathways
Methanol utilization pathways have been studied extensively, and it’s known that methanol can be converted into formaldehyde and then into dihydroxyacetone via a linear pathway . This pathway requires no formaldehyde acceptor and only consists of two enzymatic reactions .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature , which may influence its bioavailability.
Result of Action
Research on similar compounds suggests potential antibacterial effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2-Vinylphenyl)methanol. For instance, the compound’s storage temperature is recommended to be at refrigerator levels . Additionally, the production of methanol from carbon dioxide and renewable hydrogen has been studied, and it’s been found that the process is currently economically unattractive due to the high price of hydrogen . This scenario could change with reductions in electricity costs and technological advances .
properties
IUPAC Name |
(2-ethenylphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-2-8-5-3-4-6-9(8)7-10/h2-6,10H,1,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOFRFPVWFJROK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Vinylphenyl)methanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of (2-Vinylphenyl)methanol in the synthesis of 1,3-dihydroisobenzofurans?
A1: (2-Vinylphenyl)methanol serves as a key starting material in a novel copper-catalyzed cyanoalkylative cycloetherification reaction. [] This reaction forms two new bonds: a carbon-carbon bond (C(sp3)-C(sp3)) and a carbon-oxygen bond (C(sp3)-O), ultimately leading to the formation of 1,3-dihydroisobenzofurans (also known as phthalans). []
Q2: Can you provide an example of how this reaction has been applied in the synthesis of pharmaceuticals?
A2: Yes, this novel synthetic transformation has been successfully employed in a concise synthesis of citalopram. [] Citalopram is a marketed antidepressant drug, highlighting the potential of this reaction in medicinal chemistry. []
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